molecular formula C10H10O3 B1352115 6-Methoxychroman-4-one CAS No. 5802-17-5

6-Methoxychroman-4-one

Cat. No.: B1352115
CAS No.: 5802-17-5
M. Wt: 178.18 g/mol
InChI Key: LQIYOSKKKUPTRP-UHFFFAOYSA-N
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Description

6-Methoxychroman-4-one, also known as 6-methoxy-2,3-dihydro-1-benzopyran-4-one, is a heterocyclic compound that belongs to the chromanone family. This compound is characterized by a benzene ring fused to a dihydropyran ring with a methoxy group at the 6th position. It is a significant compound in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxychroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of 2-hydroxyacetophenone with methoxyacetaldehyde, followed by cyclization in the presence of an acid catalyst . Another approach involves the use of methoxy-substituted phenols and appropriate diketones under similar conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxychroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted chromanones, dihydrochromanones, and quinones, depending on the specific reaction and conditions employed .

Comparison with Similar Compounds

6-Methoxychroman-4-one can be compared with other similar compounds such as:

Properties

IUPAC Name

6-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIYOSKKKUPTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404866
Record name 6-methoxychroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5802-17-5
Record name 6-methoxychroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Cyclisation is carried out on the acid chloride generated starting from the acid. Heating the acid obtained in Step B (500 mg:2.55 mmol) at reflux of toluene (20 ml) for 3 hours in the presence of thionyl chloride (0.56 ml:7.65 mmol:3 eq.) allows easy access to the acid is chloride. The solvent and also the excess reagent are removed by concentrating the resulting yellow solution under reduced pressure. The dry residue is then taken up in 20 ml of anhydrous dichloromethane; aluminium chloride (465.9 mg:3.49 mmol:1.5 eq.) is then introduced cautiously. The reaction mixture is hydrolysed in the cold state after 1 hour of stirring at ambient temperature. The product is extracted, washed with water and then purified on a silica column (AcOEt/PE 3/7).
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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Reaction Step Three
Quantity
465.9 mg
Type
reactant
Reaction Step Four
Quantity
0.56 mL
Type
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Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Cyclisation is carried out on the acid chloride generated starting from the acid. Heating the acid obtained in Step B (500 mg:2.55 mmol) at reflux of toluene (20 ml) for 3 hours in the presence of thionyl chloride (0.56 ml:7.65 mmol:3 eq.) allows easy access to the acid chloride. The solvent and also the excess reagent are removed by concentrating the resulting yellow solution under reduced pressure. The dry residue is then taken up in 20 ml of anhydrous dichloromethane; aluminium chloride (465.9 mg:3.49 mmol:1.5 eq.) is then introduced cautiously. The reaction mixture is hydrolysed in the cold state after 1 hour of stirring at ambient temperature. The product is extracted, washed with water and then purified on a silica column (AcOEt/PE 3/7).
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
465.9 mg
Type
reactant
Reaction Step Four
Quantity
0.56 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 6-methoxychroman-4-one?

A1: this compound has the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. While specific spectroscopic data is not provided in the excerpts, researchers commonly utilize NMR, MS, IR, and UV analyses to characterize this compound. [] For example, the presence of characteristic peaks in 1H and 13C NMR spectra can confirm the structure and substitution pattern of the molecule.

Q2: Have any studies explored the potential antifungal activity of this compound derivatives?

A2: Yes, research indicates that some derivatives of this compound, specifically 3-(4-methoxybenzylidene)-6-methoxychroman-4-one, exhibit antifungal properties. [] This suggests that modifications to the core structure can impact biological activity and warrant further investigation for potential therapeutic applications.

Q3: What is known about the synthesis of this compound and its analogs?

A3: Several synthetic approaches to this compound and its analogs have been reported. One study describes a novel protocol for synthesizing (E)-3-benzylidenechroman-4-ones, which utilizes methyl 3-aryl-3-hydroxy-2-methylenepropanoates derived from Baylis-Hillman adducts. [] This methodology allows for the preparation of various derivatives, including the methyl ether of bonducellin, a naturally occurring compound, and the aforementioned antifungal agent, 3-(4-methoxybenzylidene)-6-methoxychroman-4-one.

Q4: Are there any known natural sources of this compound?

A4: Yes, this compound and its derivatives are found in various natural sources. One study isolated 2,2-dimethyl-6-methoxychroman-4-one, along with other benzopyrans, from the basidiomycete fungus Lentinus strigellus when cultivated in specific media. [] This finding highlights the potential of natural product discovery from diverse fungal species.

Q5: Can you elaborate on the structural characteristics of this compound based on crystallographic data?

A5: X-ray crystallography studies provide insights into the three-dimensional structure of this compound and its derivatives. In the case of 3-benzylidene-6-methoxychroman-4-one, the dihedral angle between the phenyl ring and the benzene ring of the chromanone moiety is 67.78°. [] The six-membered heterocyclic ring within the chromanone moiety adopts a half-chair conformation. This structural information contributes to understanding the compound's physical and chemical properties.

Q6: Has research explored the inhibition of HMG-CoA reductase using this compound analogs?

A6: Yes, scientists have synthesized indole and chroman analogs of mevinolin, a known HMG-CoA reductase inhibitor, to assess their inhibitory potential. [] Specifically, the chroman analog incorporating the this compound structure demonstrated moderate inhibitory activity against HMG-CoA reductase. This suggests that further modifications and optimization of this scaffold could lead to the development of novel HMG-CoA reductase inhibitors.

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